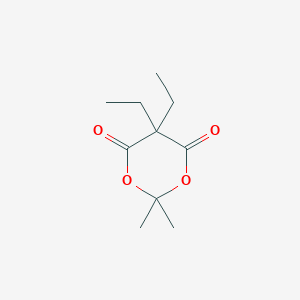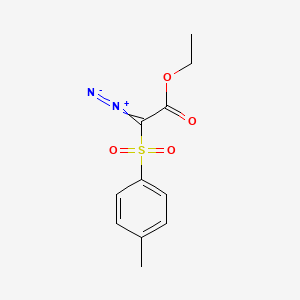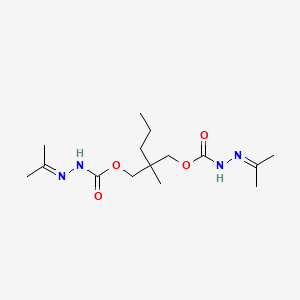
(E)-1-(2,5-Dimethoxyphenyl)-2-phenyldiazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethoxyazobenzene is an organic compound belonging to the class of azobenzenes, which are characterized by the presence of two phenyl rings connected by an azo bond (N=N). Azobenzenes are well-known for their photoswitchable properties, making them valuable in various scientific and industrial applications. The unique structure of 2,5-Dimethoxyazobenzene, with methoxy groups at the 2 and 5 positions of the phenyl rings, imparts distinct chemical and physical properties to the compound.
Métodos De Preparación
The synthesis of 2,5-Dimethoxyazobenzene typically involves the azo coupling reaction, which is a classical method for preparing azo compounds. This reaction involves the coupling of diazonium salts with activated aromatic compounds. The general synthetic route for 2,5-Dimethoxyazobenzene can be summarized as follows:
Diazotization: Aniline derivatives are treated with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salt is then coupled with 2,5-dimethoxyaniline under basic conditions to form 2,5-Dimethoxyazobenzene.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity. The Mills reaction and the Wallach reaction are also notable methods for synthesizing azo compounds .
Análisis De Reacciones Químicas
2,5-Dimethoxyazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azoxy derivatives.
Reduction: Reduction of the azo bond can yield hydrazo compounds or aniline derivatives.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium dithionite for reduction, and nucleophiles like sodium methoxide for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
2,5-Dimethoxyazobenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a photoswitchable molecule in the development of light-responsive materials and sensors.
Biology: Employed in the study of photoisomerization and its effects on biological systems, such as vision restoration and neural signaling.
Medicine: Investigated for potential use in photopharmacology, where light can be used to control the activity of drugs.
Industry: Utilized in the production of dyes, pigments, and other materials that require precise control of light-induced properties
Mecanismo De Acción
The primary mechanism of action of 2,5-Dimethoxyazobenzene involves photoisomerization. Upon absorption of light, the compound undergoes a reversible transformation between the trans and cis isomers. This geometrical change affects the electron distribution and, consequently, the compound’s affinity for certain chemical species. In biological systems, this photoisomerization can influence molecular targets and pathways, such as those involved in neural signaling .
Comparación Con Compuestos Similares
2,5-Dimethoxyazobenzene can be compared with other azobenzene derivatives, such as 4,4’-dimethoxyazobenzene and 4,4’-dimethylazobenzene. While all these compounds share the characteristic azo bond, the presence and position of substituents like methoxy or methyl groups can significantly influence their chemical and physical properties. For instance, 4,4’-dimethoxyazobenzene has methoxy groups at the 4 positions, which may affect its photoisomerization behavior and reactivity compared to 2,5-Dimethoxyazobenzene .
Propiedades
Número CAS |
31237-11-3 |
|---|---|
Fórmula molecular |
C14H14N2O2 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
(2,5-dimethoxyphenyl)-phenyldiazene |
InChI |
InChI=1S/C14H14N2O2/c1-17-12-8-9-14(18-2)13(10-12)16-15-11-6-4-3-5-7-11/h3-10H,1-2H3 |
Clave InChI |
KRMXDBDJXORRKO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)N=NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2,3,5,6-Tetrahydronaphtho[2,3-b][1,4,7]trioxonine](/img/structure/B14682815.png)
![Acetic acid, [(2-oxopropyl)thio]-](/img/structure/B14682821.png)

![Methyl 2-[2-(2-nitrophenyl)iminohydrazinyl]benzoate](/img/structure/B14682841.png)



![Methyl 2-[(1e)-3-(4-cyanophenyl)triaz-1-en-1-yl]benzoate](/img/structure/B14682879.png)
